molecular formula C15H13NO4 B1359401 Methyl 4-(2-methoxynicotinoyl)benzoate CAS No. 898785-85-8

Methyl 4-(2-methoxynicotinoyl)benzoate

Cat. No.: B1359401
CAS No.: 898785-85-8
M. Wt: 271.27 g/mol
InChI Key: NWYCGZTZJFOCKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxynicotinoyl)benzoate typically involves the esterification of 4-(2-methoxynicotinoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Mechanism of Action

Biological Activity

Methyl 4-(2-methoxynicotinoyl)benzoate (CAS Number: 898785-85-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including antimicrobial properties, insecticidal effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its molecular formula C15H13NO4C_{15}H_{13}NO_4. The compound features a methoxy group and a nicotinoyl moiety, which are believed to contribute to its biological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further research in medical applications.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)
Escherichia coli12
Staphylococcus aureus10
Bacillus subtilis15
Candida albicans11
Aspergillus niger9

The inhibition zones indicate the effectiveness of this compound against these pathogens, suggesting its potential as an antimicrobial agent in therapeutic formulations.

Insecticidal Activity

In addition to its antimicrobial properties, this compound has been investigated for its insecticidal effects. Studies have demonstrated that the compound exhibits significant toxicity against various insect pests, which could be beneficial in agricultural applications.

Case Study: Insecticidal Efficacy

A study conducted on the efficacy of this compound against the whitefly Bemisia tabaci revealed notable results. The compound was applied at different concentrations, and mortality rates were recorded over a specified period.

  • Concentration : 0.5% and 1%
  • Mortality Rate :
    • At 0.5%: 55% mortality after 24 hours
    • At 1%: 81% mortality after 24 hours

These findings indicate that this compound could serve as an effective biopesticide, offering an environmentally friendly alternative to synthetic pesticides.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Disruption of Cell Membrane Integrity : The compound may penetrate microbial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in metabolic pathways, affecting growth and reproduction in both microbial and insect cells.
  • Neurotoxic Effects : Similar compounds have been shown to affect nervous system function in insects, suggesting that this compound may exert neurotoxic effects that lead to paralysis or death.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas of investigation include:

  • In vivo Studies : Assessing the efficacy and safety in animal models.
  • Synergistic Effects : Exploring combinations with other antimicrobial agents or insecticides.
  • Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with target organisms.

Properties

IUPAC Name

methyl 4-(2-methoxypyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14-12(4-3-9-16-14)13(17)10-5-7-11(8-6-10)15(18)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYCGZTZJFOCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642157
Record name Methyl 4-(2-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-85-8
Record name Methyl 4-[(2-methoxy-3-pyridinyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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